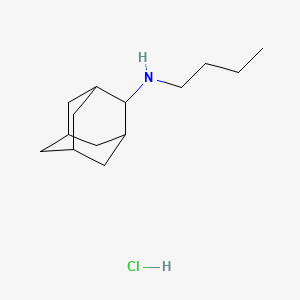

N-butyl-2-adamantanamine hydrochloride

Description

Properties

CAS No. |

39234-34-9 |

|---|---|

Molecular Formula |

C14H26ClN |

Molecular Weight |

243.81 g/mol |

IUPAC Name |

N-butyladamantan-2-amine;hydrochloride |

InChI |

InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H |

InChI Key |

CKNFFKOMMBVCLD-UHFFFAOYSA-N |

SMILES |

CCCCNC1C2CC3CC(C2)CC1C3.Cl |

Canonical SMILES |

CCCCNC1C2CC3CC(C2)CC1C3.Cl |

Other CAS No. |

39234-34-9 |

Origin of Product |

United States |

Preparation Methods

Pathway A: Ritter Reaction with Subsequent Alkylation

- Starting Material : 2-Bromoadamantane (hypothetical, as most sources focus on 1-substituted derivatives).

- Ritter Reaction :

- Hydrolysis :

- N-Alkylation :

- React 2-adamantanamine with 1-bromobutane in the presence of a base (e.g., NaOH) to introduce the butyl group.

- Quench with HCl to form the hydrochloride salt.

Pathway B: Direct Alkylation of Adamantane Amine

Critical Reaction Parameters

| Parameter | Optimization Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (Ritter reaction) | Higher temps accelerate reaction but risk decomposition. |

| Acid Concentration | 96–98% H2SO4 | Critical for carbocation stability. |

| Molar Ratios | 1:10 (2-bromoadamantane:H2SO4) | Excess acid drives reaction completion. |

| Alkylation Agent | 1-Bromobutane vs. butyl iodide | Iodide offers faster kinetics but higher cost. |

Challenges and Mitigation Strategies

- Steric Hindrance : The 2-position of adamantane is more sterically hindered than the 1-position, potentially reducing reaction rates. Mitigation includes prolonged reaction times or elevated temperatures.

- Byproduct Formation : Competing N-dialkylation may occur during butylation. Use a molar excess of 2-adamantanamine to suppress this.

- Purification : Chromatography or recrystallization (e.g., ethanol/ethyl acetate) may be required to isolate the hydrochloride salt.

Proposed Synthetic Protocol

Step 1: Synthesis of N-(2-Adamantyl)formamide

- Combine 2-bromoadamantane (1 eq), formamide (9 eq), and H2SO4 (10 eq) at 85°C for 5.5 h.

- Cool, pour into ice water, and filter the precipitated amide.

Step 2: Hydrolysis to 2-Adamantanamine

Step 3: N-Butylation

- Stir 2-adamantanamine (1 eq) with 1-bromobutane (1.2 eq) and K2CO3 (2 eq) in ethanol at reflux for 12 h.

- Filter and evaporate to isolate the free base.

Step 4: Salt Formation

- Dissolve the free base in ether, add HCl gas, and filter the precipitated hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- N-butyl-2-adamantanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction:

- The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

-

Substitution:

- It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.

- Common reagents include alkyl halides and aryl halides.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted adamantane derivatives.

Scientific Research Applications

Chemistry:

- N-butyl-2-adamantanamine hydrochloride is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules.

Biology:

- The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine:

- Derivatives of adamantane, including 2-adamantanamine, N-butyl-, hydrochloride, are explored for their potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Industry:

- In the material science industry, the compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-adamantanamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Memantine Hydrochloride

Memantine hydrochloride (C₁₂H₂₁N·HCl) is a clinically approved NMDA receptor antagonist used to treat moderate-to-severe Alzheimer’s disease. Structurally, it differs from N-butyl-2-adamantanamine hydrochloride by the presence of a methyl group instead of a butyl chain at the amine position (Fig. 1, ).

2-Adamantanamine Hydrochloride

2-Adamantanamine hydrochloride (C₁₀H₁₇N·HCl) shares the same adamantane core as N-butyl-2-adamantanamine but lacks the butyl substituent. It is a precursor in antiviral drug synthesis and exhibits weak NMDA receptor affinity .

Key Difference : The addition of a butyl group may sterically hinder interactions with biological targets compared to the unsubstituted 2-adamantanamine.

1-Adamantylmethylamine Hydrochloride

This analog (C₁₁H₁₉N·HCl) features a methylene bridge between the adamantane and amine groups. It is used in peptide synthesis and enzyme inhibition studies .

Key Difference : Positional isomerism (1- vs. 2-adamantane substitution) and substituent length (butyl vs. methyl) significantly impact molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.